N-[[(anilinocarbothioyl)imino](methylamino)methyl]-N'-(2,6-dimethylphenyl)urea
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Overview
Description
N-[(anilinocarbothioyl)iminomethyl]-N’-(2,6-dimethylphenyl)urea is a complex organic compound with a unique structure that includes both urea and thiourea functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(anilinocarbothioyl)iminomethyl]-N’-(2,6-dimethylphenyl)urea typically involves the reaction of aniline derivatives with isocyanates and thiourea. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(anilinocarbothioyl)iminomethyl]-N’-(2,6-dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but typically involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols .
Scientific Research Applications
N-[(anilinocarbothioyl)iminomethyl]-N’-(2,6-dimethylphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(anilinocarbothioyl)iminomethyl]-N’-(2,6-dimethylphenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, and the disruption of cellular functions. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(anilinocarbothioyl)iminomethyl]-N’-(2,6-dimethylphenyl)urea include other urea and thiourea derivatives, such as:
- N,N’-dimethyl-N,N’-diphenylurea
- N,N’-diethyl-N,N’-diphenylthiourea
- N,N’-bis(2,6-dimethylphenyl)urea
Uniqueness
What sets N-[(anilinocarbothioyl)iminomethyl]-N’-(2,6-dimethylphenyl)urea apart from similar compounds is its unique combination of urea and thiourea functionalities, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[N'-methyl-N-(phenylcarbamothioyl)carbamimidoyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-12-8-7-9-13(2)15(12)21-17(24)22-16(19-3)23-18(25)20-14-10-5-4-6-11-14/h4-11H,1-3H3,(H4,19,20,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDGXYNKXYGWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC(=NC)NC(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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